molecular formula C17H16FN3O4S B2842594 4-acetyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide CAS No. 2034404-26-5

4-acetyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide

Cat. No.: B2842594
CAS No.: 2034404-26-5
M. Wt: 377.39
InChI Key: PCDTZYSJBLVSDT-UHFFFAOYSA-N
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Description

4-acetyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a complex organic compound featuring a benzamide core substituted with an acetyl group and a fluorinated, dimethylated, and dioxido-thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline with acetic anhydride to form 4-acetylaniline.

    Introduction of the Thiadiazole Moiety: The thiadiazole ring is introduced via a cyclization reaction involving a suitable precursor such as 2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole.

    Fluorination and Methylation: The final steps involve selective fluorination and methylation of the thiadiazole ring to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the thiadiazole ring.

    Reduction: Reduction reactions can target the carbonyl group of the acetyl moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for compounds like 4-acetyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide typically involves interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions, while the thiadiazole ring can participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    4-acetyl-N-(6-chloro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

    4-acetyl-N-(6-fluoro-1,3-dimethyl-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide: Lacks the dioxido groups on the thiadiazole ring.

Uniqueness

The presence of both fluorine and dioxido groups in 4-acetyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide imparts unique electronic properties, making it distinct from its analogs. These features can influence its reactivity and interactions with biological targets, potentially leading to unique applications in various fields.

Properties

IUPAC Name

4-acetyl-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4S/c1-10(22)11-4-6-12(7-5-11)17(23)19-14-9-16-15(8-13(14)18)20(2)26(24,25)21(16)3/h4-9H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDTZYSJBLVSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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